molecular formula C8H8Br2N2O2S B11822034 N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide

N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide

Cat. No.: B11822034
M. Wt: 356.04 g/mol
InChI Key: BJMPAQHMMNHKGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,5-dibromobenzene)sulfonyl]ethanimidamide typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with ethanimidamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-[(2,5-dibromobenzene)sulfonyl]ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(2,5-dibromobenzene)sulfonyl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2,5-dibromobenzene)sulfonyl]ethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2,5-dibromobenzene)sulfonyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2,4-dibromobenzene)sulfonyl]ethanimidamide
  • N’-[(2,6-dibromobenzene)sulfonyl]ethanimidamide
  • N’-[(3,5-dibromobenzene)sulfonyl]ethanimidamide

Uniqueness

N’-[(2,5-dibromobenzene)sulfonyl]ethanimidamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with molecular targets. The position of the bromine atoms can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

IUPAC Name

N'-(2,5-dibromophenyl)sulfonylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O2S/c1-5(11)12-15(13,14)8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMPAQHMMNHKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)(=O)C1=C(C=CC(=C1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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